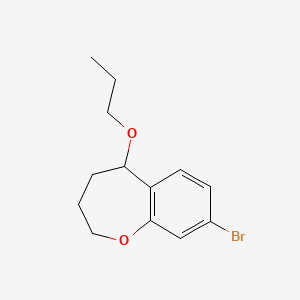

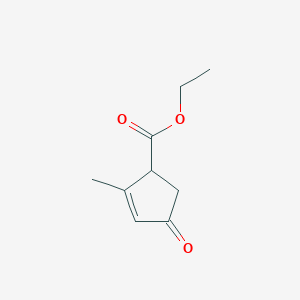

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate

概要

説明

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The compound has a molecular weight of 168.19 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that the compound can be prepared from its ethylene glycol acetal . An improved preparation of Hagemann’s ester has been reported .Molecular Structure Analysis

The InChI code for this compound is1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

4-Alkyl-3-methylcyclohex-2-enones have been prepared from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester) through the alkylation of its ethylene glycol acetal . Various routes to 6-alkyl-3-methylcyclohex-2-enones from Hagemann’s ester have been explored .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . .科学的研究の応用

Synthetic Applications

Annulation Reactions : Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is employed in phosphine-catalyzed [4 + 2] annulation reactions, creating adducts like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates complete regioselectivity and high yields (Zhu, Lan, & Kwon, 2003).

Synthesis of Alkaloids : It's used in the synthesis of Aizoaceae and Amaryllidaceae alkaloids. The compound undergoes arylation with aryllead triacetates, providing intermediates for synthesizing compounds like (±)- o -methyl-joubertiamine, (±)-mesembrine, and (±)-lycoramine (Ackland & Pinhey, 1985).

Novel Synthesis Routes : It's integral in new synthesis routes, such as the creation of (±)-Dihydrorecifeiolide, demonstrating versatility in chemical reactions and transformations (Milenkov & Hesse, 1986).

Structural Analysis

- Crystal Structure Studies : The compound’s derivatives have been studied for their crystal and molecular structures, providing insights into their stability and potential for forming biological interactions (Kaur et al., 2012).

Biochemical Applications

Enzymatic Kinetic Resolution : Used in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production. This illustrates its role in achieving enantiopurity, a crucial aspect in pharmaceutical synthesis (Kasture et al., 2005).

Pesticide Synthesis : It plays a role in synthesizing novel pesticides, like Chromafenozide, showcasing its application in agricultural chemistry (Shan, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.

Mode of Action

It has been reported that 4-alkyl-3-methylcyclohex-2-enones have been prepared from this compound through the alkylation of its ethylene glycol acetal .

Biochemical Pathways

The compound is involved in the synthesis of sterols, trisporic acids, and terpenoids . These natural products play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as plant hormones and as precursors to vitamins.

Result of Action

The result of the action of this compound is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various biological effects, depending on their specific structures and the cells in which they are produced.

特性

IUPAC Name |

ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOFMYNFIRAGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)